Cas no 2291028-19-6 (methyl[(2R)-1-{4H,5H,6H,7H-pyrazolo[1,5-a]pyrazin-5-yl}propan-2-yl]amine)

Methyl[(2R)-1-{4H,5H,6H,7H-pyrazolo[1,5-a]pyrazin-5-yl}propan-2-yl]amine is a chiral amine derivative featuring a pyrazolo[1,5-a]pyrazine core, a structure of interest in medicinal chemistry due to its potential as a pharmacophore. The (2R)-stereochemistry ensures enantioselectivity, which may be critical for binding affinity and metabolic stability in drug development. Its compact, bicyclic framework offers rigidity, potentially enhancing target engagement. The secondary amine functionality provides a handle for further derivatization, making it a versatile intermediate for synthesizing bioactive compounds. This compound is particularly valuable in the design of small-molecule inhibitors or modulators targeting central nervous system or oncology-related pathways. High purity and well-defined stereochemistry are key advantages for research applications.
methyl[(2R)-1-{4H,5H,6H,7H-pyrazolo[1,5-a]pyrazin-5-yl}propan-2-yl]amine structure
2291028-19-6 structure
商品名:methyl[(2R)-1-{4H,5H,6H,7H-pyrazolo[1,5-a]pyrazin-5-yl}propan-2-yl]amine
CAS番号:2291028-19-6
MF:C10H18N4
メガワット:194.276721477509
CID:6399687
PubChem ID:165456670

methyl[(2R)-1-{4H,5H,6H,7H-pyrazolo[1,5-a]pyrazin-5-yl}propan-2-yl]amine 化学的及び物理的性質

名前と識別子

    • EN300-5878604
    • methyl[(2R)-1-{4H,5H,6H,7H-pyrazolo[1,5-a]pyrazin-5-yl}propan-2-yl]amine
    • 2291028-19-6
    • インチ: 1S/C10H18N4/c1-9(11-2)7-13-5-6-14-10(8-13)3-4-12-14/h3-4,9,11H,5-8H2,1-2H3/t9-/m1/s1
    • InChIKey: NMQKIGLIYNBIQO-SECBINFHSA-N
    • ほほえんだ: N1(CC2=CC=NN2CC1)C[C@@H](C)NC

計算された属性

  • せいみつぶんしりょう: 194.153146591g/mol
  • どういたいしつりょう: 194.153146591g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 3
  • 重原子数: 14
  • 回転可能化学結合数: 3
  • 複雑さ: 185
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 1
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 33.1Ų
  • 疎水性パラメータ計算基準値(XlogP): -0.2

methyl[(2R)-1-{4H,5H,6H,7H-pyrazolo[1,5-a]pyrazin-5-yl}propan-2-yl]amine 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-5878604-1.0g
methyl[(2R)-1-{4H,5H,6H,7H-pyrazolo[1,5-a]pyrazin-5-yl}propan-2-yl]amine
2291028-19-6
1g
$0.0 2023-06-06

methyl[(2R)-1-{4H,5H,6H,7H-pyrazolo[1,5-a]pyrazin-5-yl}propan-2-yl]amine 関連文献

methyl[(2R)-1-{4H,5H,6H,7H-pyrazolo[1,5-a]pyrazin-5-yl}propan-2-yl]amineに関する追加情報

Methyl[(2R)-1-{4H,5H,6H,7H-pyrazolo[1,5-a]pyrazin-5-yl}propan-2-yl]amine and Its Significance in Modern Chemical Research

Methyl[(2R)-1-{4H,5H,6H,7H-pyrazolo[1,5-a]pyrazin-5-yl}propan-2-yl]amine is a complex organic compound with the CAS number 2291028-19-6, which has garnered significant attention in the field of chemical and pharmaceutical research. This compound belongs to a class of molecules known for their structural complexity and potential biological activity. The detailed structure of this molecule includes a pyrazolo[1,5-a]pyrazine core, which is a fused heterocyclic system consisting of two pyrazole rings. This core structure is known to be a privileged scaffold in medicinal chemistry due to its ability to interact with various biological targets.

The amine functional group at the propyl chain of the molecule contributes to its potential pharmacological properties. Specifically, the (2R) configuration indicates a stereochemical specificity that is often exploited in drug design to enhance binding affinity and selectivity. The presence of the methyl group at the terminal position of the propyl chain further modulates the electronic and steric properties of the molecule, making it an intriguing candidate for further investigation.

In recent years, there has been a growing interest in fused heterocyclic compounds due to their diverse biological activities. Pyrazolo[1,5-a]pyrazine derivatives have been extensively studied for their potential applications in treating various diseases, including cancer, inflammation, and infectious disorders. The unique electronic properties of this scaffold allow it to engage with multiple biological pathways, making it a versatile platform for drug discovery.

One of the most compelling aspects of Methyl[(2R)-1-{4H,5H,6H,7H-pyrazolo[1,5-a]pyrazin-5-yl}propan-2-yl]amine is its structural similarity to known bioactive molecules. For instance, related compounds have been shown to inhibit enzymes such as kinases and phosphodiesterases, which are critical targets in oncology and inflammatory diseases. The stereochemistry of this compound, particularly the (2R) configuration, is believed to play a crucial role in its interactions with these targets. This stereochemical feature is often maintained during synthetic routes to ensure optimal pharmacological activity.

The synthesis of Methyl[(2R)-1-{4H,5H,6H,7H-pyrazolo[1,5-a]pyrazin-5-yl}propan-2-yl]amine involves multiple steps that require precise control over reaction conditions and reagent selection. The pyrazolo[1,5-a]pyrazine core is typically constructed through cyclocondensation reactions involving appropriate precursors. The subsequent introduction of the propyl chain and the amine group requires careful consideration to maintain the desired stereochemistry. Advanced synthetic techniques such as asymmetric catalysis have been employed to achieve high enantioselectivity in these transformations.

Recent advancements in computational chemistry have also played a pivotal role in understanding the behavior of Methyl[(2R)-1-{4H,5H,6H,7H-pyrazolo[1,5-a]pyrazin-5-yl}propan-2-yl]amine. Molecular modeling studies have provided insights into its interactions with biological targets at an atomic level. These studies have helped researchers predict potential binding modes and optimize lead structures for better efficacy. Additionally, virtual screening techniques have been used to identify new analogs with enhanced pharmacological properties.

The biological evaluation of Methyl[(2R)-1-{4H,5H,6H,7H-pyrazolo[1,5-a]pyrazin-5-yl}propan-2-yl]amine has revealed promising results in preclinical studies. In vitro assays have demonstrated its ability to modulate key signaling pathways involved in disease progression. For example, it has shown inhibitory effects on certain kinases that are overexpressed in cancer cells. Furthermore, preliminary in vivo studies indicate that this compound exhibits good oral bioavailability and target specificity, suggesting its potential as a therapeutic agent.

The development of new drug candidates is an iterative process that involves continuous optimization based on both chemical and biological data。 Methyl[(2R)-1-{4H, 5 H, 6 H, 7 H - p y r a z o l o [ 1 , 5 - a ] p y r a z i n - 5 - y l } p r o p a n - 2 - y l ] am i n e serves as an excellent example of how structural modifications can lead to significant improvements in drug-like properties。 By leveraging advances in synthetic chemistry and computational biology, researchers are able to design more effective and targeted therapeutics。

Looking ahead, the future prospects for Methyl[(2R)-1-{4H, 5 H, 6 H, 7 H - p y r a z o l o [ 1 , 5 - a ] p y r a z i n - 5 - y l } p r o p a n - 2 - y l ] am i n e and related compounds are exciting。 New synthetic methodologies will continue to emerge, enabling the rapid discovery of novel scaffolds with improved pharmacological profiles。 Additionally, interdisciplinary approaches combining chemistry、 biology、 and computer science will drive innovation in drug discovery pipelines。

In conclusion, Methyl[(2R)-1-{4H, 5 H, 6 H, 7 H - p y r a z o l o [ 1 , 5 - a ] p y r a z i n - 5 - y l } p r o p a n - 2 - y l ] am i n e ( C A S N O2291028-19-6) represents an important advancement in chemical research。 Its complex structure、 stereochemical specificity、 and promising biological activity make it a valuable candidate for further exploration。 As our understanding of molecular interactions continues to evolve, compounds like this will play an increasingly significant role in developing next-generation therapeutics。

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